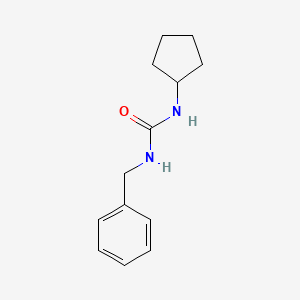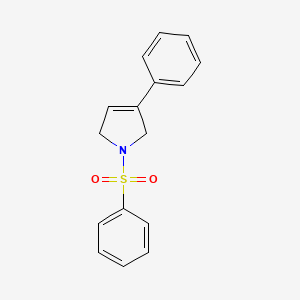
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique pharmacological properties that make it a promising candidate for the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, this compound has demonstrated promising results in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl involves the inhibition of various enzymatic pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. Additionally, it has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotective effects in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl in lab experiments is its unique pharmacological properties that make it a promising candidate for the development of new therapeutic agents. Additionally, this compound is readily available and relatively easy to synthesize. However, one of the main limitations of using this compound in lab experiments is the lack of comprehensive studies on its toxicity and pharmacokinetics, which may limit its potential clinical applications.
Direcciones Futuras
There are several future directions for the study of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl. One of the main areas of focus is the development of new therapeutic agents that are based on the pharmacological properties of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more comprehensive studies are needed to evaluate the toxicity and pharmacokinetics of this compound, which may be essential for its potential clinical applications.
Conclusion
In conclusion, 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has demonstrated significant activity against various types of cancer cells and has shown promising results in the treatment of neurological disorders. However, further studies are needed to fully elucidate the mechanism of action of this compound and its potential clinical applications.
Métodos De Síntesis
The synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl involves the reaction of 7-bromo-1-tetralone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Propiedades
IUPAC Name |
7-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11;/h3-5,13H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIBVCFKZBUEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN1)C=C(C=C2)Br)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)


![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)

![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451306.png)
![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)

![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)


